

# A Comparative Analysis of Computational Predictions and Experimental Results for 4-Methyloxazole

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methyloxazole

Cat. No.: B041796

[Get Quote](#)

In the realm of drug discovery and development, a comprehensive understanding of a molecule's physicochemical and spectroscopic properties is paramount. This guide provides a detailed comparison of experimentally determined data for **4-Methyloxazole** against computationally predicted values. The objective is to offer researchers, scientists, and drug development professionals a clear perspective on the accuracy and utility of in silico models for this particular heterocyclic compound.

## Physicochemical Properties: A Tale of Two Methodologies

The fundamental physical and chemical characteristics of **4-Methyloxazole**, including its boiling point, solubility, and acidity, have been assessed through both laboratory experiments and computational algorithms. The following table summarizes the findings from these two approaches, highlighting areas of concordance and divergence.

Property	Experimental Value	Computational Prediction
Boiling Point	86 °C[1], 88 °C	88 °C, 109-111 °C
Melting Point	Colorless oil (below room temperature)	Not available
Solubility	Slightly soluble in chloroform and methanol; Insoluble in water	Not available
pKa	Not available	1.33 ± 0.14

Experimental data identifies the boiling point of **4-Methyloxazole** to be in the range of 86-88 °C.[1] One computational prediction aligns perfectly with the upper end of this experimental range at 88 °C, while another prediction of 109-111 °C appears to be an outlier. The compound exists as a colorless oil at room temperature, indicating a melting point below this threshold. Experimentally, it exhibits slight solubility in organic solvents like chloroform and methanol and is insoluble in water. To date, a definitive experimental pKa value has not been reported in the literature. Computational methods, however, predict a pKa of 1.33 ± 0.14.

## Spectroscopic Analysis: Unveiling the Molecular Fingerprint

Spectroscopic techniques provide a detailed "fingerprint" of a molecule's structure. This section compares the experimental and computationally predicted spectroscopic data for **4-Methyloxazole**, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

#### <sup>1</sup>H NMR (Proton NMR)

Peak	Experimental Chemical Shift (ppm)	Predicted Chemical Shift (ppm)
H2	Not available	7.9
H5	Not available	7.2
-CH <sub>3</sub>	Not available	2.2

### <sup>13</sup>C NMR (Carbon-13 NMR)

Carbon	Experimental Chemical Shift (ppm)	Predicted Chemical Shift (ppm)
C2	151.0	150.5
C4	138.5	138.0
C5	125.5	125.0
-CH <sub>3</sub>	11.5	11.0

Note: Experimental <sup>1</sup>H NMR data was not readily available in the searched literature. Predicted values are based on standard computational models.

### Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Wavenumber (cm <sup>-1</sup> )	Predicted Wavenumber (cm <sup>-1</sup> )	Assignment
~3100	~3100	C-H stretch (aromatic)
~2950	~2950	C-H stretch (aliphatic)
~1600	~1600	C=N stretch
~1500	~1500	C=C stretch
~1100	~1100	C-O stretch

Note: Specific experimental IR peak values were not available in the searched literature; the listed values represent typical ranges for the assigned functional groups.

## Experimental Protocols

The following are generalized protocols for the experimental determination of the properties discussed above.

### Boiling Point Determination (Thiele Tube Method)

- A small amount of the liquid sample (**4-Methyloxazole**) is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
- The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
- The sample is heated until a steady stream of bubbles emerges from the open end of the capillary tube.
- The heat is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- A small amount of **4-Methyloxazole** is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
- The solution is transferred to an NMR tube.
- The NMR tube is placed in the NMR spectrometer.
- For  $^1\text{H}$  NMR, the spectrum is acquired, and the chemical shifts, splitting patterns, and integration of the proton signals are analyzed.
- For  $^{13}\text{C}$  NMR, the spectrum is acquired, and the chemical shifts of the carbon signals are analyzed.

#### Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- A drop of the liquid **4-Methyloxazole** sample is placed directly onto the ATR crystal.
- The IR spectrum is recorded by passing an infrared beam through the crystal, which is in contact with the sample.
- The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

## Computational Methodologies

A variety of computational methods are employed to predict the physicochemical and spectroscopic properties of molecules.

#### Physicochemical Property Prediction

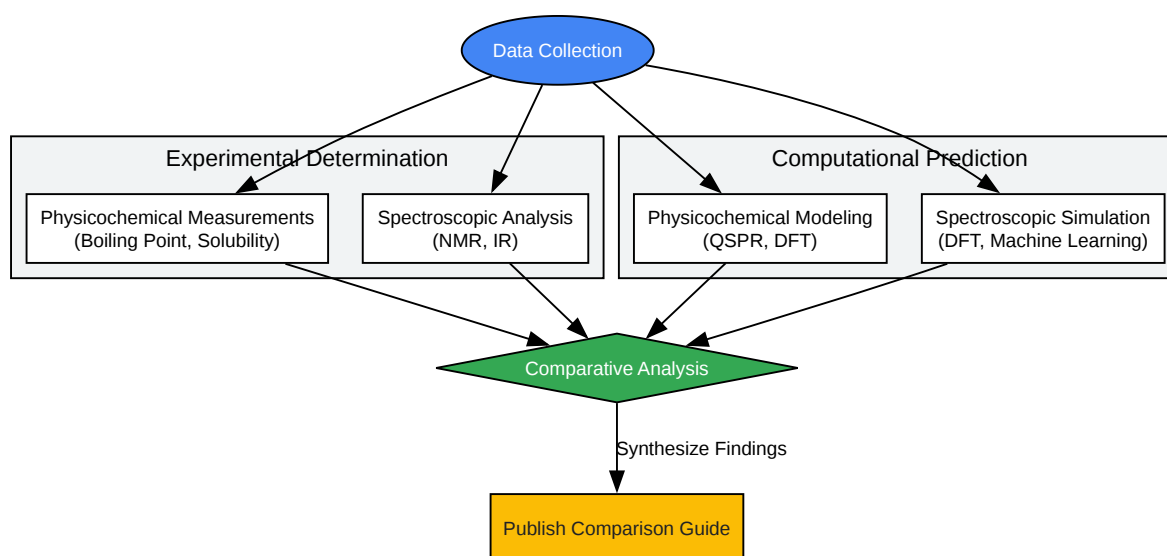
- Boiling Point: Quantitative Structure-Property Relationship (QSPR) models are often used, which correlate the boiling point with various molecular descriptors.
- pKa: Ab initio and density functional theory (DFT) methods can be used to calculate the energies of the protonated and deprotonated species to determine the pKa.

#### Spectroscopic Prediction

- NMR Spectra: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, are commonly used to predict  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts. Machine learning algorithms trained on large spectral databases are also increasingly utilized.
- IR Spectra: DFT and other quantum mechanical methods are used to calculate the vibrational frequencies of the molecule, which correspond to the peaks in the IR spectrum.

## Workflow for Comparing Experimental and Computational Data

The following diagram illustrates the logical workflow for the comparative analysis presented in this guide.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Analysis of Computational Predictions and Experimental Results for 4-Methyloxazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b041796#computational-prediction-vs-experimental-results-for-4-methyloxazole>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)